molecular formula C25H29N3O4S B2549312 N-mesityl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-13-4

N-mesityl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2549312
CAS No.: 878056-13-4
M. Wt: 467.58
InChI Key: DHRKMZUJSVVMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
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Scientific Research Applications

Antiallergic Properties

N-mesityl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has shown promising results in the field of antiallergic agents. A study by Menciu et al. (1999) found that certain compounds within this category demonstrated significant potency against allergic reactions, exceeding the effectiveness of known antiallergic drugs in specific assays (Menciu et al., 1999).

Anticancer Potential

Research by Redda et al. (2011) explored the use of compounds structurally related to this compound in anticancer treatments. These compounds showed cytotoxic effects on various breast cancer cell lines, indicating potential utility in cancer therapy (Redda et al., 2011).

Antibacterial Activity

Iqbal et al. (2017) synthesized acetamide derivatives with structures similar to this compound and tested them for antibacterial properties. These compounds showed moderate inhibitory activity against various bacterial strains, suggesting potential for development into antibacterial agents (Iqbal et al., 2017).

Tubulin Inhibition

Knaack et al. (2001) studied a compound similar to this compound, focusing on its role as a tubulin inhibitor. The compound was found to be a potent inhibitor of tubulin, a protein essential for cell division, suggesting its potential use in cancer treatments (Knaack et al., 2001).

Properties

IUPAC Name

2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-17-12-18(2)25(19(3)13-17)26-23(29)16-33(31,32)22-14-28(21-9-5-4-8-20(21)22)15-24(30)27-10-6-7-11-27/h4-5,8-9,12-14H,6-7,10-11,15-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRKMZUJSVVMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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